molecular formula C13H16BNO2S B1530472 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1352796-64-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No.: B1530472
CAS No.: 1352796-64-5
M. Wt: 261.2 g/mol
InChI Key: ZDYAYCZYNMMQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a heterocyclic organoboron compound characterized by a benzo[d]thiazole core fused to a pinacol boronate ester. Its systematic IUPAC name reflects the substitution pattern: the boron-containing dioxaborolane group is attached to the fourth position of the benzothiazole ring. The compound is classified under the broader category of arylboronic acid pinacol esters, which are stabilized derivatives of boronic acids.

Table 1: Key Identifiers of this compound

Property Value Source Reference
IUPAC Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
CAS Number 1352796-64-5
Molecular Formula C₁₃H₁₆BNO₂S
Molecular Weight 261.15 g/mol
Synonyms Benzo[d]thiazol-4-ylboronic acid pinacol ester

The structural uniqueness of this compound lies in its boron-embedded dioxaborolane ring, which enhances stability against hydrolysis compared to free boronic acids. This feature is critical for its utility in synthetic applications under ambient conditions.

Historical Context of Benzothiazole-Boron Derivatives

Benzothiazole-boron hybrids emerged as a significant class of compounds following advancements in cross-coupling chemistry. The development of the Miyaura borylation reaction in the late 20th century enabled efficient synthesis of arylboronates, including benzothiazole derivatives. Early studies focused on benzothiazole’s electronic properties, which synergize with boron’s Lewis acidity to facilitate catalytic transformations.

Table 2: Milestones in Benzothiazole-Boron Chemistry

Year Development Significance Source Reference
2003 FDA approval of bortezomib (boronic acid drug) Validated boron’s role in medicinal chemistry
2010 Synthesis of 5-substituted benzothiazole boronates Expanded substrate scope for Suzuki couplings
2021 Boronate probes for peroxynitrite detection Demonstrated applications in chemical biology
2024 ArBpins as stable boron sources for boracycles Highlighted pinacol esters’ synthetic utility

The compound’s design builds on foundational work in boron-heterocycle chemistry, particularly the integration of boron into aromatic systems to modulate reactivity and selectivity.

Significance in Organoboron Chemistry

This compound exemplifies the convergence of boron and heterocyclic chemistry. Its significance is threefold:

Suzuki-Miyaura Cross-Coupling

As a pinacol-protected boronic ester, this compound serves as a robust reagent in Suzuki-Miyaura reactions. The dioxaborolane group prevents protodeboronation, enabling efficient coupling with aryl halides under mild conditions. For example, its use in synthesizing biaryl structures has been documented in palladium-catalyzed systems.

Pharmaceutical Intermediate

Benzothiazole-boron derivatives are precursors to bioactive molecules. The boron atom’s ability to form reversible covalent bonds with biological targets (e.g., proteases) has been exploited in drug design, as seen in FDA-approved agents like crisaborole.

Materials Science Applications

The compound’s extended π-conjugation and boron-mediated electron deficiency make it a candidate for optoelectronic materials. Recent studies highlight its potential in organic light-emitting diodes (OLEDs) and sensors.

Equation 1: General Suzuki-Miyaura Coupling Mechanism
$$ \text{Ar-Bpin} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts} $$
Where Bpin = pinacol boronate ester; X = halide or triflate.

The compound’s stability and reactivity underscore its role as a versatile building block in modern synthetic chemistry. Future research directions may explore its use in catalytic borylation reactions and boron-doped nanomaterials.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-5-7-10-11(9)15-8-18-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYAYCZYNMMQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352796-64-5
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Procedure

The most common synthetic route to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole involves the Miyaura borylation of 5-bromobenzo[d]thiazole using bis(pinacolato)diboron as the boron source. The reaction is catalyzed by palladium complexes and conducted under inert atmosphere conditions.

Typical Reaction Conditions and Yields

Parameter Details
Starting Material 5-Bromobenzo[d]thiazole
Boron Source Bis(pinacolato)diboron
Catalyst (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 100 °C
Reaction Time 16 hours
Atmosphere Inert (nitrogen or argon)
Yield Approximately 59%
Reference WO2022/63140, ChemicalBook

This method affords the target compound in moderate yield with good reproducibility. The use of Pd(dppf)Cl2 and KOAc in 1,4-dioxane is a well-established system for such borylations.

Alternative Catalysts and Bases in Suzuki-Type Borylation

Catalyst Variants

Other palladium catalysts such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) and Pd2(dba)3 combined with phosphine ligands (e.g., tricyclohexylphosphine) have been reported for similar borylation reactions on benzothiazole derivatives. These catalysts can operate in different solvent systems and may require degassing and inert atmosphere.

Bases and Solvents

Bases such as cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) have been used in combination with solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of DMF and water. The choice of base and solvent affects the reaction rate and yield.

Stepwise Synthesis Involving Functionalized Intermediates

Preparation from 5-Bromobenzo[d]thiazole Derivatives

In some synthetic routes, 5-bromobenzo[d]thiazole is first converted into functionalized urea derivatives or other intermediates, which are then subjected to borylation. For example:

  • Reaction with 1-ethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)urea in the presence of K3PO4 and palladium catalysts in DMF-H2O mixtures at 80–85 °C for several hours.

  • Purification by silica gel chromatography with methanol-dichloromethane mixtures.

This approach allows incorporation of additional functional groups for further applications but typically results in lower yields (1–23%) depending on the specific derivative and reaction conditions.

Synthesis of Related Benzothiazole-Based Probes Incorporating the Boronate Ester

Fluorescent Probe Synthesis (BT-BO)

A related compound, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole, was synthesized via a two-step process:

  • Step 1: Condensation of salicylaldehyde (2-hydroxybenzaldehyde) with 2-aminobenzenethiol in anhydrous ethanol to form 2-(2’-hydroxyphenyl)benzothiazole (HBT).

  • Step 2: Refluxing HBT with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide in anhydrous acetonitrile with potassium carbonate at 90 °C for 4 hours.

The final product was isolated as a yellow solid with a yield of 76.4% after filtration and purification.

Summary Table of Preparation Methods

Method No. Starting Material Catalyst System Base Solvent(s) Temp (°C) Time Yield (%) Notes Reference
1 5-Bromobenzo[d]thiazole Pd(dppf)Cl2 KOAc 1,4-Dioxane 100 16 h 59 Standard Miyaura borylation under inert gas
2 5-Bromobenzo[d]thiazole derivatives Pd(PPh3)4 or Pd2(dba)3 + ligands K3PO4, Cs2CO3 DMF, DMSO, DMF/H2O 80–85 2–16 h 1–23 Used for functionalized intermediates
3 2-(2’-Hydroxyphenyl)benzothiazole (HBT) + boronate ester None (nucleophilic substitution) K2CO3 Acetonitrile 90 4 h 76.4 For fluorescent probe synthesis (BT-BO)

Analytical and Purification Notes

  • Reaction progress is commonly monitored by thin-layer chromatography (TLC).

  • Purification is typically achieved via silica gel column chromatography using dichloromethane/methanol mixtures or toluene/n-hexane mixtures depending on the polarity of the product.

  • Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Research Findings and Optimization Insights

  • The choice of palladium catalyst and ligand significantly influences the yield and selectivity of the borylation reaction. Pd(dppf)Cl2 is effective for direct borylation of 5-bromobenzo[d]thiazole.

  • Potassium acetate is a mild base that facilitates the borylation without side reactions.

  • In some cases, prolonged reaction times (up to 16 hours) at elevated temperatures (100 °C) are required for complete conversion.

  • For functionalized derivatives and probe molecules, milder conditions and alternative synthetic routes (e.g., nucleophilic substitution of benzyl bromide derivatives) provide higher yields and better control over functional group incorporation.

  • The boronate ester group is stable under these reaction conditions, allowing for subsequent synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boron moiety can be oxidized to form the corresponding boronic acid.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids: From oxidation of the boron moiety.

    Substituted Benzo[d]thiazoles: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

    Drug Discovery: The benzo[d]thiazole moiety is a common pharmacophore in medicinal chemistry, making this compound useful in the synthesis of potential therapeutic agents.

    Bioconjugation: The boron group can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.

Industry

    Catalysis: Used as a ligand in various catalytic processes.

    Polymer Chemistry: Incorporated into polymers to impart specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This intermediate then undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Replaces benzothiazole with a nitrile-substituted benzene.
  • Formula: C₁₃H₁₆BNO₂; MW: 229.08 g/mol .
  • Lacks fluorescence due to the absence of a conjugated heterocycle.
  • Applications : Primarily used in Suzuki reactions for nitrile-containing biaryl synthesis.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

  • Structure : Benzisoxazole replaces benzothiazole.
  • Formula: C₁₃H₁₆BNO₃; MW: 245.08 g/mol .
  • Key Differences: The oxygen atom in isoxazole increases polarity and hydrogen-bonding capability compared to sulfur in thiazole.
  • Applications : Useful in synthesizing oxygen-rich heterocyclic pharmaceuticals.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

  • Structure : Regioisomer with boronic ester at the 6-position of benzothiazole.
  • CAS : 1002309-47-8; Purity : 98% .
  • Key Differences :
    • Altered steric and electronic environments due to positional isomerism. The 6-position may reduce steric hindrance during cross-coupling compared to the 4-position analog.
    • Fluorescence properties may vary due to differences in conjugation pathways.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • Structure : Benzoxazole replaces benzothiazole.
  • CAS : 1002727-88-9 .
  • Key Differences :
    • Oxygen’s higher electronegativity creates a more electron-deficient boronic ester, accelerating oxidative addition in palladium-catalyzed reactions.
    • Lower fluorescence quantum yield compared to benzothiazole derivatives due to reduced conjugation stability.

Application-Specific Properties

  • Fluorescence : The benzothiazole core in the main compound enables aggregation-induced emission (AIE), critical for cellular H₂O₂ detection . Benzoxazole and isoxazole analogs exhibit weaker or redshifted fluorescence due to altered electronic structures.
  • Reactivity : Benzothiazole derivatives show moderate reactivity in Suzuki couplings, while electron-deficient analogs (e.g., benzonitrile) require harsher conditions (e.g., higher temperatures or stronger bases).

Tabulated Comparison

Property Main Compound Benzonitrile Analog Benzisoxazole Analog 6-Position Benzothiazole
Molecular Weight (g/mol) 345.25 229.08 245.08 345.25
Heterocycle Benzothiazole Benzene (nitrile) Benzisoxazole Benzothiazole (6-position)
Reactivity in Suzuki Coupling Moderate Low (electron-withdrawing) High (low steric hindrance) Moderate
Fluorescence Strong (AIE-active) None Weak Moderate (position-dependent)
Yield 76.4% ~70% 75–80% 79.7% (analogous synthesis)
Storage Conditions 2–8°C Inert atmosphere Room temperature 2–8°C

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole (CAS: 1352796-64-5) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C13H16BNO2S
  • Molecular Weight : 261.15 g/mol
  • Purity : 97.00%

The biological activity of this compound is largely attributed to the presence of the boron atom in its structure, which enhances its reactivity and interaction with biological molecules. Boron-containing compounds have been shown to exhibit various biological effects, including enzyme inhibition and modulation of signaling pathways.

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The mechanism often involves the inhibition of proteases and other enzymes critical for cancer cell proliferation.

  • Case Study : A study explored the effects of various boron compounds on cancer cell lines, showing that this compound inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM in breast cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against certain bacterial strains.

  • Data Table : Antimicrobial Activity Against Various Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an effective inhibitor of specific enzymes involved in metabolic pathways.

  • Case Study : Inhibition of carbonic anhydrase was observed with an IC50 of 10 µM. This suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound alongside its derivatives. The following findings are noteworthy:

  • Synthesis : The compound was synthesized via a modified Suzuki coupling reaction, demonstrating high yields and purity.
  • Biological Assays : A series of biological assays confirmed its potential as a lead compound for further development in drug discovery.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzo[d]thiazole ring significantly affected biological activity, indicating the importance of structural modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of a benzo[d]thiazole precursor. Key steps include:

  • Inert Atmosphere : Reactions are conducted under nitrogen/argon to prevent boronate hydrolysis .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane enhances solubility of intermediates .
  • Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%) are common for cross-coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >95% purity .
    • Yield Optimization : Excess boronic ester (1.2–1.5 eq.) and prolonged reaction times (12–24 hrs) improve yields to ~70–80% .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

TechniquePurposeKey Data
¹H/¹³C NMR Confirm aromatic proton environments and boronate integrationδ 1.3 ppm (tetramethyl groups), δ 7.5–8.5 ppm (benzo[d]thiazole protons) .
Mass Spectrometry (MS) Verify molecular ion ([M+H]⁺) and isotopic patternExact mass: C₁₅H₁₉BN₂O₂S requires 302.12 g/mol .
X-ray Crystallography Resolve steric effects of tetramethyl groupsDihedral angle between boronate and thiazole rings (~45–60°) .

Q. How does moisture affect the stability of this boronate ester, and what storage conditions are recommended?

  • Methodological Answer :

  • Hydrolysis Risk : The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ ~6 hrs in H₂O/THF). Use anhydrous solvents and gloveboxes for handling .
  • Storage : Store at 2–8°C in amber vials under inert gas; monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl partners?

  • Methodological Answer :

  • Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from tetramethyl groups, improving coupling efficiency with ortho-substituted aryl halides .
  • Solvent Systems : Dioxane/water (4:1) at 80–100°C enhances solubility of polar substrates .
  • Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 eq.) balances reactivity and side reactions (e.g., protodeboronation) .
    • Case Study : Coupling with 4-bromobenzonitrile achieved 85% yield using Pd(OAc)₂/SPhos and Cs₂CO₃ .

Q. What strategies are employed to assess this compound’s bioactivity in drug discovery pipelines?

  • Methodological Answer :

  • Target Engagement :
  • Fluorescence Polarization : Measure binding affinity to ATP-binding pockets (e.g., kinase targets) .
  • Molecular Docking : Simulate interactions with CYP450 isoforms (AutoDock Vina, ΔG < -8 kcal/mol suggests strong binding) .
  • In Vitro Assays :
  • Antimicrobial Activity : MIC testing against S. aureus (IC₅₀ ~25 µM) via broth microdilution .
  • Cytotoxicity : MTT assays in HepG2 cells (CC₅₀ > 100 µM indicates low toxicity) .

Q. How should researchers resolve contradictions in reported reactivity or spectral data?

  • Methodological Answer :

  • Purity Verification : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed boronic acid) that skew NMR/MS data .
  • Reproducibility : Replicate syntheses with controlled humidity (<10% RH) and standardized catalysts .
  • Case Study : Discrepancies in ¹³C NMR shifts (δ 120–130 ppm for aromatic carbons) were traced to solvent polarity effects (CDCl₃ vs. DMSO-d₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.